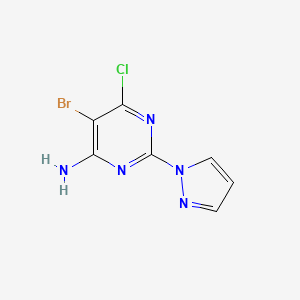

5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine

Description

5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine is a halogenated pyrimidine derivative featuring a pyrazole substituent at the 2-position. The bromo and chloro substituents at positions 5 and 6 enhance steric and electronic effects, influencing binding interactions with biological targets .

Propriétés

IUPAC Name |

5-bromo-6-chloro-2-pyrazol-1-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN5/c8-4-5(9)12-7(13-6(4)10)14-3-1-2-11-14/h1-3H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIODDLORQJOJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=C(C(=N2)Cl)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213858 | |

| Record name | 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337962-43-2 | |

| Record name | 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337962-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-5-bromopyrimidine.

Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a nucleophilic substitution reaction, where 1H-pyrazole reacts with the pyrimidine core under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Oxidation and Reduction: The pyrazole and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives of the original compound .

Applications De Recherche Scientifique

5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties

Mécanisme D'action

The mechanism of action of 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

Key structural analogs are compared below based on substitution patterns and biological relevance:

Key Observations:

- Pyrazolo-pyrimidine derivatives (e.g., ) exhibit modified cores with reported antiviral activity, highlighting the versatility of pyrimidine scaffolds .

Physicochemical Properties

- Lipophilicity (clogP) : Pyrazole-containing derivatives generally exhibit moderate clogP values (e.g., ~2.5 for compound 10 in ), balancing membrane permeability and solubility .

- Molecular Weight : All analogs fall within the 250–310 g/mol range, adhering to Lipinski’s rule for drug-likeness.

- Hydrogen Bonding : The 4-amine group in the target compound and its analogs facilitates hydrogen bonding with biological targets, a feature exploited in kinase and protease inhibitor design .

Activité Biologique

5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with bromine at the 5-position and chlorine at the 6-position, along with a pyrazole moiety at the 2-position. Its molecular formula is C7H5BrClN5, and it has a molecular weight of approximately 251.50 g/mol. The unique substitution pattern contributes to its biological activity, particularly as an inhibitor of key enzymes involved in various diseases.

Anticancer Properties

Research indicates that 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine exhibits significant anticancer activity. It has been identified as a potent inhibitor of Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation and survival pathways .

Case Studies:

- Inhibition of Cancer Cell Growth : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds containing a similar pyrazole structure have shown antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Mechanism of Action : The mechanism involves the disruption of signaling pathways critical for tumor growth, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory and Analgesic Effects

The pyrazole component is associated with anti-inflammatory properties. Research has indicated that compounds similar to 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation processes .

Research Findings:

- Selectivity : Some derivatives have shown selectivity indices superior to established anti-inflammatory drugs like celecoxib, indicating potential for fewer side effects while maintaining efficacy .

Interaction Studies

Interaction studies reveal that 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine binds effectively to various biological targets, enhancing its therapeutic potential. The compound's ability to interact with proteins involved in disease pathways makes it a valuable subject for drug development.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar structures is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-bromo-2-chloro-pyrimidin-4-amines | Bromine and chlorine at different positions | Less complex than target compound |

| 4-amino-pyrimidine derivatives | Varying substitutions on the pyrimidine ring | Often lacks halogenation |

| Pyrazole derivatives | Contains pyrazole but different substituents | Different biological activities |

| 6-chloro-pyrimidinyl-pyrazoles | Similar core structure but different substituents | Varies in enzyme inhibition |

The combination of halogenation and pyrazole substitution enhances the biological activity of 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine compared to these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine?

- Methodological Answer : The compound is typically synthesized via condensation reactions between halogenated pyrimidine intermediates and pyrazole derivatives. A common approach involves refluxing precursors (e.g., morpholine, formaldehyde) in ethanol under reduced pressure, followed by crystallization for purification . Alternative protocols may employ microwave-assisted reactions to accelerate condensation steps, as seen in analogous pyrazole-pyrimidine syntheses .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98% threshold) . X-ray diffraction (XRD) provides definitive structural validation, particularly for resolving regioselectivity in halogenated pyrimidines . Mass spectrometry (MS) and FT-IR further corroborate molecular weight and functional groups.

Q. How is the compound evaluated for preliminary biological activity in academic settings?

- Methodological Answer : Initial screening often involves in vitro assays against bacterial/fungal strains (e.g., Candida albicans or Staphylococcus aureus), with MIC (Minimum Inhibitory Concentration) values calculated. Protocols from pyrazole-thiadiazole hybrids suggest using serial dilutions in nutrient broth and incubating at 37°C for 24–48 hours . Structural analogs with morpholine moieties have also been tested for GPCR modulation, requiring radioligand binding assays .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s workflow combines quantum mechanics with machine learning to identify optimal solvents/catalysts, achieving >90% yield in analogous pyrimidine syntheses . Solvent-free approaches, validated for pyrazolo-pyrimidine derivatives, minimize side reactions and improve atom economy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validation using isosteric analogs (e.g., replacing Br with CF₃) can clarify structure-activity relationships (SAR). For example, inconsistent antimicrobial results may arise from assay variability; standardizing protocols (e.g., CLSI guidelines) and using multiple cell lines (e.g., HEK293 for cytotoxicity) are recommended . Meta-analyses of pyrazole-pyrimidine derivatives highlight the importance of logP and hydrogen-bonding capacity in bioactivity .

Q. How is regioselectivity controlled during functionalization of the pyrimidine core?

- Methodological Answer : Steric and electronic factors dictate substitution patterns. Bromine at C5 and chlorine at C6 direct electrophilic attacks to the pyrazole-N1 position. Computational modeling (e.g., Fukui indices) predicts reactive sites, while experimental validation via NOESY NMR confirms spatial arrangements . Protecting groups (e.g., tert-butyl) may further guide selectivity in multi-step syntheses .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation, with LC-MS identifying byproducts. For in vivo applications, plasma stability assays (37°C, pH 7.4) monitor half-life, while differential scanning calorimetry (DSC) evaluates thermal decomposition .

Data Analysis and Experimental Design

Q. How to design experiments for probing the compound’s mechanism of action?

- Methodological Answer : Use CRISPR-edited cell lines to knockout suspected targets (e.g., kinases or GPCRs) and compare activity. For enzyme inhibition, kinetic assays (e.g., Michaelis-Menten plots) quantify IC₅₀ values. Molecular docking (AutoDock Vina) against crystallographic protein structures (PDB) identifies binding poses, validated by mutagenesis studies .

Q. What statistical approaches address variability in high-throughput screening data?

- Methodological Answer : Normalize data using Z-scores to account for plate-to-plate variation. Machine learning models (e.g., random forests) prioritize hits based on bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Principal Component Analysis (PCA) reduces dimensionality in SAR datasets .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.